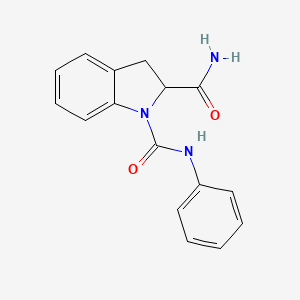
N1-phenylindoline-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-phenylindoline-1,2-dicarboxamide” is a derivative of 1,10-phenanthroline-2,9-dicarboxamide . These compounds have been studied as ligands for separation and sensing of d- and f-metals .
Synthesis Analysis
A wide range of 1,10-phenanthroline-2,9-dicarboxylic acid diamides, which could include “N1-phenylindoline-1,2-dicarboxamide”, was synthesized . The structure of the substituents in the amide function and the nature of substituents at positions 4 and 7 of the heteroaromatic ring varied .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry . The molecular structure of one of the ligands was unambiguously confirmed by X-ray diffraction analysis .Chemical Reactions Analysis
These compounds have been studied as ligands for separation and sensing of d- and f-metals . It was found that the extraction ability of dialkyl-diaryl-diamide to lanthanides decreases from La to Lu and extraction of Am is close to light lanthanides (La–Pr) .Physical And Chemical Properties Analysis
The solubility of all the obtained compounds in 3-nitrobenzotrifluoride was quantitatively evaluated .Aplicaciones Científicas De Investigación
Supramolecular Chemistry
N1-phenylindoline-1,2-dicarboxamide exhibits properties that make it a candidate for study in supramolecular chemistry . This field explores the assembly of molecular entities through non-covalent bonding interactions. The compound’s structure could potentially allow for the formation of intricate molecular architectures, which are essential in the development of new materials and nanotechnology applications .
Pharmacology
In pharmacological research, derivatives of N1-phenylindoline-1,2-dicarboxamide are being explored for their potential as therapeutic agents. The compound’s framework is being utilized to design molecules with biological activity , including the development of new drugs with improved efficacy and reduced side effects .
Material Science
The compound’s derivatives are being investigated in material science for their role as model compounds. They help in understanding the effects of intramolecular hydrogen bonding and the steric and electronic factors influencing molecular conformations. This research is crucial for the development of new materials with specific desired properties .
Coordination Chemistry
N1-phenylindoline-1,2-dicarboxamide is also relevant in coordination chemistry , where it can act as a ligand to form coordination compounds with metals. These compounds have applications ranging from catalysis to the development of new metal-organic frameworks with unique properties .
Antibacterial Properties
Research into the antibacterial properties of N1-phenylindoline-1,2-dicarboxamide derivatives has shown promise. Some studies suggest that certain diamide derivatives exhibit significant activity against various bacterial strains, which could lead to the development of new antibacterial agents .
Biological Activities
Indole derivatives, which include N1-phenylindoline-1,2-dicarboxamide, have a wide range of biological activities . They are being studied for their potential roles in treating diseases due to their antiviral, anti-inflammatory, and anticancer properties. This research is vital for expanding the arsenal of available treatments for various conditions .
Mecanismo De Acción
Target of Action
It’s structurally related to 1,10-phenanthroline-2,9-dicarboxylamide, which has been theoretically predicted to selectively bind to the am(iii) ion .
Mode of Action
Dicarboximides, a related class of compounds, are believed to inhibit triglyceride biosynthesis in certain fungi
Biochemical Pathways
Related compounds such as dicarboximides have been shown to impact lipid metabolism, specifically inhibiting triglyceride biosynthesis .
Result of Action
Related compounds such as dicarboximides have been shown to have antiandrogenic effects, ie, they decrease levels of male hormones .
Action Environment
It’s worth noting that the effectiveness of related compounds, such as dicarboximides, can be reduced with repeated use over several years .
Direcciones Futuras
Propiedades
IUPAC Name |
1-N-phenyl-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-15(20)14-10-11-6-4-5-9-13(11)19(14)16(21)18-12-7-2-1-3-8-12/h1-9,14H,10H2,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEWZPPFCZZZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenylindoline-1,2-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



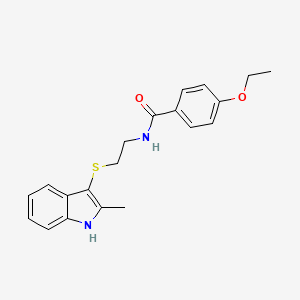

![4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2887277.png)
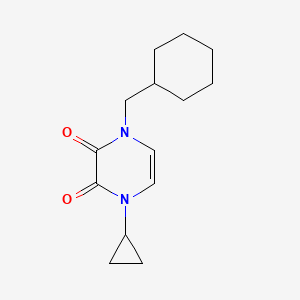
![N-cyclohexyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2887279.png)
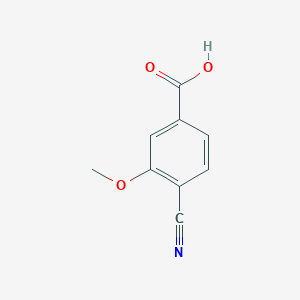
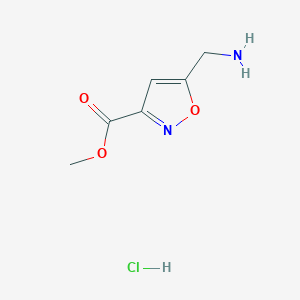

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2887284.png)
![methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2887287.png)
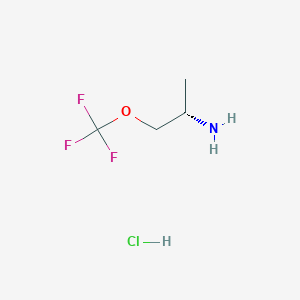
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2887291.png)